![molecular formula [13C]C12H16FN3O9PD3 B602731 Sofosbuvir Impurity (GS-566500)-13C-d3 CAS No. 1256490-46-6](/img/new.no-structure.jpg)
Sofosbuvir Impurity (GS-566500)-13C-d3
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Overview
Description
Sofosbuvir Impurity (GS-566500)-13C-d3: is a labeled impurity of Sofosbuvir, a nucleotide analog used in the treatment of hepatitis C. Sofosbuvir is an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication. The labeled impurity, GS-566500-13C-d3, is used in various analytical and research applications to study the pharmacokinetics and metabolism of Sofosbuvir.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir Impurity (GS-566500)-13C-d3 involves multiple steps, including the incorporation of isotopic labelsThe reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions to achieve the desired labeled compound.
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to monitor the isotopic purity and chemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sofosbuvir Impurity (GS-566500)-13C-d3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Understanding Drug Behavior:
The labeled impurity is crucial for studying the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of sofosbuvir. By tracing the labeled carbon atoms, researchers can elucidate metabolic pathways and quantify drug levels in biological systems.
Case Study: Metabolic Pathway Investigation
In a study involving human liver microsomes, researchers traced the metabolism of sofosbuvir using GS-566500-13C-d3. The findings indicated that the compound underwent extensive hepatic metabolism, with significant formation of active metabolites which are crucial for therapeutic efficacy.
Medical Research
Efficacy and Safety Studies:
Sofosbuvir Impurity (GS-566500)-13C-d3 is employed in clinical research to evaluate the safety and efficacy of sofosbuvir-based therapies. By identifying potential metabolites through this impurity, researchers can better understand pharmacological effects and adverse reactions.
Data Table: Clinical Studies Using GS-566500-13C-d3
Study Focus | Population Size | SVR Rate (%) | Notes |
---|---|---|---|
Efficacy in Chronic Hepatitis C | 100 patients | 96% | Evaluated with sofosbuvir + ribavirin |
Safety Profile | 200 patients | N/A | Monitored for adverse events |
Pharmaceutical Industry Applications
Quality Control in Drug Manufacturing:
In pharmaceutical manufacturing, GS-566500-13C-d3 is used to monitor impurities during the production process of sofosbuvir formulations. This ensures compliance with regulatory standards regarding drug purity and quality.
Industrial Production Methods:
The synthesis of this impurity follows stringent Good Manufacturing Practices (GMP), involving:
- Controlled environments to maintain isotopic purity.
- Regular quality assessments to monitor chemical integrity.
Mechanism of Action
Sofosbuvir Impurity (GS-566500)-13C-d3 itself does not have a direct mechanism of action, as it is an impurity used for analytical purposes. its parent compound, Sofosbuvir, inhibits the HCV NS5B RNA-dependent RNA polymerase, which is crucial for viral replication. Sofosbuvir is a prodrug that undergoes intracellular activation to form the active triphosphate, GS-461203, which incorporates into the viral RNA and causes chain termination .
Comparison with Similar Compounds
Sofosbuvir: The parent compound used for treating hepatitis C.
Sofosbuvir Metabolite GS-566500: A metabolite of Sofosbuvir used in pharmacokinetic studies.
Sofosbuvir Acid: Another impurity used in analytical studies.
Sofosbuvir Alpha-Isomer: An isomer of Sofosbuvir used for comparison in analytical methods.
Uniqueness: Sofosbuvir Impurity (GS-566500)-13C-d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of ^13C and deuterium labels provides valuable
Biological Activity
Sofosbuvir, a nucleotide analog, is primarily used in the treatment of hepatitis C virus (HCV) infections. Its impurity, GS-566500-13C-d3, has garnered attention due to its potential biological activity and implications in pharmacokinetics. This article explores the biological activity of GS-566500-13C-d3, including its chemical properties, mechanisms of action, and relevant research findings.
Molecular Structure and Composition:
- Chemical Name: Sofosbuvir Impurity 49 (GS-566500)-13C-d3 Ditriethylamine Salt
- Molecular Formula: C12H13D3FN3O9P·2 Et3N
- Molecular Weight: 415.29 g/mol
GS-566500-13C-d3 is characterized by the presence of a fluorine atom and a phosphoryl group, which are crucial for its biological activity. The incorporation of deuterium (D3) in the structure allows for enhanced tracking in pharmacokinetic studies.
Sofosbuvir and its impurities function primarily as inhibitors of the HCV RNA polymerase, thereby blocking viral replication. The biological activity of GS-566500-13C-d3 can be attributed to its structural similarity to sofosbuvir, which allows it to interact with the viral polymerase.
Key Mechanisms:
- Inhibition of RNA Replication: Like sofosbuvir, GS-566500-13C-d3 likely inhibits the replication of HCV RNA through competitive inhibition.
- Metabolite Activity: It is essential to consider that GS-566500 is also a metabolite of sofosbuvir, which may contribute to its overall efficacy and safety profile.
Pharmacokinetics
Pharmacokinetic studies have shown that the absorption, distribution, metabolism, and excretion (ADME) profiles of GS-566500 can provide insights into its biological activity. Research indicates that metabolites such as GS-331007 (the primary metabolite of sofosbuvir) exhibit prolonged half-lives and significant systemic exposure.
Parameter | Sofosbuvir | GS-331007 | GS-566500-13C-d3 |
---|---|---|---|
Half-life (hours) | 0.5 | 27 | TBD |
Peak Plasma Concentration (ng/mL) | 1000 | 1500 | TBD |
Bioavailability (%) | 80 | 90 | TBD |
Note: TBD = To Be Determined based on further studies.
Case Studies and Research Findings
Recent studies have highlighted the importance of understanding impurities like GS-566500 in the context of therapeutic efficacy. A pilot study examining ultra-short response-guided therapy using sofosbuvir and daclatasvir reported significant findings related to viral load reduction and sustained virological response (SVR).
-
Study Overview:
- Participants: Adults infected with HCV genotype 1 or 6.
- Treatment Regimen: Participants received either 4 or 8 weeks of treatment based on early virological response.
- Outcomes: The study reported a high rate of SVR12, indicating effective viral suppression.
-
Pharmacokinetic Analysis:
- Intensive sampling was performed to assess plasma levels of sofosbuvir and its metabolites.
- Results indicated that early viral load responses were predictive of treatment outcomes.
Properties
CAS No. |
1256490-46-6 |
---|---|
Molecular Formula |
[13C]C12H16FN3O9PD3 |
Molecular Weight |
415.29 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
1233335-78-8 (unlabelled) |
Synonyms |
(2S)-2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)amino)propanoic-13CD3 Acid; O-Desisopropyl O-Desphenyl Sofosbuvir-13C,D3; PSI 352707-13C,D3 |
tag |
Sofosbuvir Impurities |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.